molecular formula C11H17NO B3193600 4-[3-(Dimethylamino)propyl]phenol CAS No. 73278-94-1

4-[3-(Dimethylamino)propyl]phenol

Cat. No. B3193600
CAS RN: 73278-94-1
M. Wt: 179.26 g/mol
InChI Key: ZPJALXOWMQIHNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[3-(Dimethylamino)propyl]phenol” is a compound that contains a total of 30 bonds; 13 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), and 1 aromatic hydroxyl . It is also known as an aromatic compound containing both phenol and amine functional groups .


Synthesis Analysis

While there isn’t specific information available on the synthesis of “this compound”, compounds with similar structures are commonly produced commercially via reactions like the Michael reaction .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H17NO . It contains a total of 30 bonds; 13 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), and 1 aromatic hydroxyl .


Chemical Reactions Analysis

Phenols, which “this compound” is a type of, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .

Safety and Hazards

While specific safety and hazard information for “4-[3-(Dimethylamino)propyl]phenol” is not available, similar compounds are known to be skin irritants and can cause serious eye irritation .

Future Directions

There is ongoing research into compounds similar to “4-[3-(Dimethylamino)propyl]phenol”, such as the study of the influence of synthesis method on characteristics of buffer and organic solutions of thermo- and pH-responsive poly(N-[3-(diethylamino)propyl]methacrylamide)s .

properties

CAS RN

73278-94-1

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-[3-(dimethylamino)propyl]phenol

InChI

InChI=1S/C11H17NO/c1-12(2)9-3-4-10-5-7-11(13)8-6-10/h5-8,13H,3-4,9H2,1-2H3

InChI Key

ZPJALXOWMQIHNC-UHFFFAOYSA-N

SMILES

CN(C)CCCC1=CC=C(C=C1)O

Canonical SMILES

CN(C)CCCC1=CC=C(C=C1)O

Origin of Product

United States

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